molecular formula C16H16BrNO4S2 B4704481 2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE

2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE

Cat. No.: B4704481
M. Wt: 430.3 g/mol
InChI Key: JIYJUGVCAUNVTI-GHXNOFRVSA-N
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Description

2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound with the molecular formula C₁₆H₁₆BrNO₄S₂ It is characterized by its unique structure, which includes a bromo group, an ethoxy group, and a thiazole ring

Properties

IUPAC Name

[2-bromo-6-ethoxy-4-[(Z)-(2-ethylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S2/c1-4-21-13-8-10(6-11(17)14(13)22-9(3)19)7-12-15(20)24-16(18-12)23-5-2/h6-8H,4-5H2,1-3H3/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYJUGVCAUNVTI-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)SC(=N2)SCC)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)SC(=N2)SCC)Br)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE involves multiple steps. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved through the reaction of an appropriate thioamide with a haloketone under acidic conditions.

    Introduction of the bromo group: Bromination of the aromatic ring is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Acetylation: The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride or acetyl chloride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazoles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., hydrogen peroxide).

Scientific Research Applications

2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring and the bromo group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The compound may also participate in redox reactions, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar compounds to 2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE include:

    2-Bromo-6-ethoxyphenyl acetate: Lacks the thiazole ring, making it less complex and potentially less versatile in applications.

    6-Ethoxy-4-{[(4Z)-2-(ethylsulfanyl)-5-oxo-4,5-dihydro-1,3-thiazol-4-ylidene]methyl}phenyl acetate: Lacks the bromo group, which may affect its reactivity and binding properties.

    2-Bromo-4-{[(4Z)-2-(ethylsulfanyl)-5-oxo-4,5-dihydro-1,3-thiazol-4-ylidene]methyl}phenyl acetate: Lacks the ethoxy group, which may influence its solubility and interaction with other molecules.

The presence of the bromo, ethoxy, and thiazole groups in this compound makes it unique and potentially more versatile in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE
Reactant of Route 2
Reactant of Route 2
2-BROMO-6-ETHOXY-4-{[(4Z)-2-(ETHYLSULFANYL)-5-OXO-4,5-DIHYDRO-1,3-THIAZOL-4-YLIDENE]METHYL}PHENYL ACETATE

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